N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide
Description
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound characterized by the presence of pyrrole and thiophene rings
Properties
IUPAC Name |
N'-(2-pyrrol-1-ylbenzoyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(17-18-16(21)14-8-5-11-22-14)12-6-1-2-7-13(12)19-9-3-4-10-19/h1-11H,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMKQJBJJGPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or ethanol to facilitate the reaction .
Chemical Reactions Analysis
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
Chemistry
N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Its structural similarity to known anticancer agents prompts investigations into its potential to inhibit cancer cell proliferation.
Medicine
The compound is being explored for its therapeutic potential due to its unique interactions with biological targets:
- Enzyme Inhibition : It may interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial in metabolic pathways.
Industry
In industrial applications, this compound is being investigated for its role in developing new materials with specific properties such as enhanced conductivity and stability.
Antioxidant Properties
Compounds containing pyrrole and thiophene moieties have demonstrated significant antioxidant activity. Research indicates that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound inhibits lipoxygenase and cyclooxygenase pathways, which play critical roles in mediating inflammatory responses. This inhibition could lead to therapeutic applications for conditions like arthritis and other inflammatory disorders.
Analgesic Activity
Recent investigations have highlighted the analgesic properties of hybrids incorporating pyrrole structures. In vivo studies using the Paw Pressure test indicate that these compounds can significantly alleviate pain, positioning them as potential non-opioid analgesics.
Case Studies
| Study Focus | Findings |
|---|---|
| Hydrolytic Stability and Analgesic Activity | Bioconjugates derived from pyrrole and peptides showed improved stability while maintaining analgesic activity levels compared to free pyrrole acids. |
| Antioxidant Screening | Enhanced antioxidant activity was observed in the compound compared to its precursors, indicating structural modifications can improve biological performance. |
Mechanism of Action
The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide: This compound shares a similar structure but lacks the thiophene ring, which may result in different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Biological Activity
N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of 1H-pyrrole with benzoyl chloride followed by the introduction of thiophenecarbohydrazide. The process typically yields a compound that can be characterized using techniques such as NMR and mass spectrometry.
Antioxidant Properties
Research indicates that compounds containing pyrrole and thiophene moieties exhibit significant antioxidant activity. For instance, derivatives of pyrrole have shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's ability to inhibit lipoxygenase and cyclooxygenase pathways has been documented, which are crucial in mediating inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation, making this class of compounds promising for treating conditions like arthritis and other inflammatory disorders .
Analgesic Activity
Recent studies have demonstrated that hybrids incorporating pyrrole structures possess analgesic properties. In vivo studies using the Paw Pressure test have shown that these compounds can significantly alleviate pain, indicating their potential as non-opioid analgesics .
Case Studies
- Hydrolytic Stability and Analgesic Activity : A study focused on bioconjugates derived from pyrrole and peptides found that while free pyrrole acids exhibited strong analgesic effects, their hydrolytic stability was poor. However, conjugation with peptide structures improved stability while maintaining acceptable analgesic activity levels .
- Antioxidant Screening : Another research effort screened various pyrrole-containing compounds for antioxidant activity. The results indicated that this compound showed enhanced activity compared to its precursors, suggesting modifications in structure can lead to improved biological performance .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Significant free radical scavenging capability; potential use in oxidative stress prevention. |
| Anti-inflammatory Effects | Inhibition of lipoxygenase and cyclooxygenase pathways; implications for inflammatory diseases. |
| Analgesic Activity | Demonstrated efficacy in pain relief; potential as a non-opioid analgesic alternative. |
Q & A
Synthesis and Optimization
Q1. What are the standard synthetic routes for N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide, and how are reaction conditions optimized? Answer: The compound is synthesized via condensation reactions between 2-(1H-pyrrol-1-yl)benzohydrazide and thiophene-2-carboxaldehyde derivatives. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
